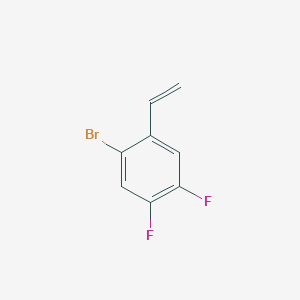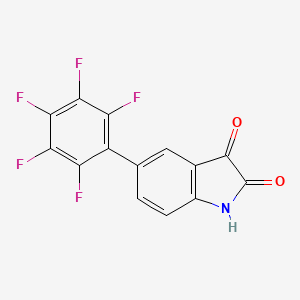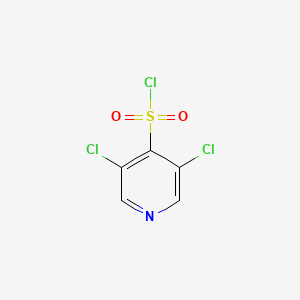
3,5-Dichloropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 g/mol . It is a sulfonyl chloride derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonyl chloride group at the 4th position of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3,5-Dichloropyridine-4-sulfonyl chloride involves several steps. One common method includes the chlorination of pyridine derivatives followed by sulfonylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl chloride . The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine and sulfonyl groups at the desired positions on the pyridine ring .
Chemical Reactions Analysis
3,5-Dichloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
3,5-Dichloropyridine-4-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives depending on the nucleophile involved . The molecular targets and pathways depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
3,5-Dichloropyridine-4-sulfonyl chloride can be compared with other similar compounds such as:
Pentachloropyridine: This compound has five chlorine atoms on the pyridine ring and is used in similar applications but has different reactivity due to the higher number of chlorine substituents.
Fluoropyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other chlorinated or fluorinated pyridine derivatives .
Properties
Molecular Formula |
C5H2Cl3NO2S |
|---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
3,5-dichloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
InChI Key |
HPTODNQVZVQHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


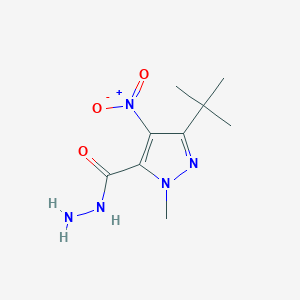
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
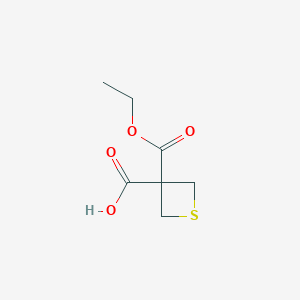
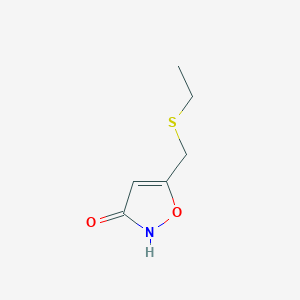
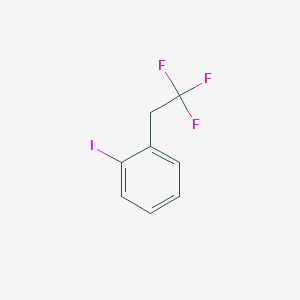

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
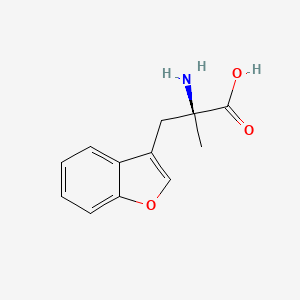

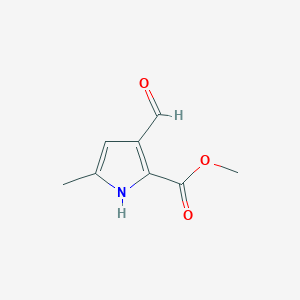
![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
